A-317491 sodium salt hydrate is a selective and high-affinity antagonist for the P2X3 and P2X2/3 receptors, which are part of the purinergic receptor family. This compound is primarily utilized in scientific research to investigate the physiological roles of these receptors, particularly in pain signaling and other related biological processes. The chemical formula for A-317491 sodium salt hydrate is C33H29NNaO9, with a molecular weight of approximately 600.57 g/mol .
The synthesis of A-317491 sodium salt hydrate involves several organic chemistry techniques, primarily focusing on the formation of the sodium salt from its parent compound. The detailed synthetic pathway typically includes:
Technical details regarding specific reagents, reaction conditions (temperature, pressure), and purification methods (e.g., recrystallization) are often proprietary or not disclosed in public databases .
The molecular structure of A-317491 sodium salt hydrate is characterized by a complex arrangement that includes multiple aromatic rings and functional groups conducive to receptor binding. The presence of a sodium ion in its structure is critical for its solubility and bioavailability.
A-317491 sodium salt hydrate participates in various chemical reactions primarily related to its interaction with biological systems:
Technical details about these reactions often require specific experimental setups to measure kinetics and binding affinities.
A-317491 sodium salt hydrate acts as an antagonist by binding to the P2X3 and P2X2/3 receptors without activating them. This blockade prevents ATP from triggering receptor-mediated signaling pathways associated with pain perception and other sensory functions. The mechanism involves:
K_i values for A-317491 indicate its potency:
A-317491 sodium salt hydrate typically appears as a white to off-white powder. Its hygroscopic nature requires careful handling to maintain stability.
Relevant data on these properties can be critical for researchers designing experiments involving this compound .
A-317491 sodium salt hydrate is primarily used in scientific research settings for:
Its selective antagonism provides insights into receptor function and potential drug development avenues targeting related pathways .
A-317491 sodium salt hydrate was discovered and developed by Abbott Laboratories as a breakthrough compound for targeting purinergic signaling pathways involved in nociception. This non-nucleotide antagonist emerged from systematic structure-activity relationship studies aimed at identifying selective P2X3 channel blockers with improved metabolic stability compared to naturally occurring nucleotides. Abbott's researchers optimized the benzyltetralin-carboxylic acid scaffold to enhance receptor affinity and pharmacokinetic properties, culminating in the identification of the chiral S-enantiomer (A-317491) as the biologically active form. The compound is protected under U.S. Patent No. 6,831,193 and is commercially available through multiple licensed suppliers for research purposes [3] [5] [10]. Its development represented a significant advancement in pain research therapeutics, providing the first highly selective, non-nucleotide molecular tool for probing P2X3 receptor physiology.
A-317491 sodium salt hydrate belongs to the pharmacological class of selective, competitive P2X receptor antagonists with specificity for homomeric P2X3 and heteromeric P2X2/3 receptor subtypes. Unlike earlier P2 receptor antagonists (e.g., suramin, PPADS), which are nucleotide derivatives with poor selectivity and metabolic instability, A-317491 features a fully non-nucleotide chemical structure. This benzyltetralin-carboxylic acid derivative exerts its effects by competitively binding to the ATP site on P2X3-containing channels, thereby inhibiting ATP-mediated cation flux and neuronal depolarization [3] [4] [6]. Its classification as a selective antagonist is supported by its distinct pharmacological profile:
Table 1: Receptor Selectivity Profile of A-317491 Sodium Salt Hydrate
Receptor Type | Activity | Concentration Tested |
---|---|---|
P2X3 (Human) | Ki = 22 nM | 0.1 nM - 10 µM |
P2X3 (Rat) | Ki = 22 nM | 0.1 nM - 10 µM |
P2X2/3 (Human) | Ki = 9 nM | 0.1 nM - 10 µM |
P2X2/3 (Rat) | Ki = 92 nM | 0.1 nM - 10 µM |
Other P2 Receptors | IC₅₀ > 10 µM | Up to 100 µM |
Non-Purinergic Receptors/Ion Channels | IC₅₀ > 10 µM | Up to 100 µM |
This specificity has made it an indispensable research tool for distinguishing P2X3-mediated signaling from other purinergic pathways in experimental models [2] [4] [7]. The antagonist prevents calcium influx through these ligand-gated ion channels, with electrophysiological studies demonstrating blockade of dorsal root ganglion (DRG) currents at IC₅₀ values of approximately 15 nM [6] [9].
The biological activity of A-317491 sodium salt hydrate is intrinsically linked to its stereochemical configuration. The compound exists as a single enantiomer with an (S)-configuration at the chiral tetralin carbon, a feature critically responsible for its high receptor affinity. The molecular formula is C₃₃H₂₇NO₈ (free acid) or C₃₃H₂₅NO₈Na₂ (disodium salt) with additional hydration molecules, and a molecular weight of 565.57 g/mol (free acid) or 609.54 g/mol (disodium salt) [4] [5] [10].
Table 2: Structural and Stereochemical Properties of A-317491 and Its Enantiomer
Property | A-317491 (S-Enantiomer) | A-317344 (R-Enantiomer) |
---|---|---|
Absolute Configuration | S | R |
P2X3 Receptor Affinity (Ki) | 22 nM | >100-fold reduction |
In Vivo Analgesic Efficacy | ED₅₀ = 10-30 µmol/kg (s.c.) | Inactive up to 100 µmol/kg |
Chemical Structure | 5-[[(3-Phenoxyphenyl)methyl][(1S)-1,2,3,4-tetrahydro-1-naphthalenyl]amino]carbonyl]-1,2,4-benzenetricarboxylic acid, sodium salt, hydrate | Mirror-image R-configuration |
The three-dimensional orientation of the tetralin group enables optimal interaction with the asymmetric binding pocket of P2X3 receptors, as revealed through X-ray crystallographic studies of human P2X3 complexes [4] [7] [8]. This stereospecificity extends to functional outcomes: While the S-enantiomer (A-317491) potently reverses neuropathic hyperalgesia at 10-30 µmol/kg (subcutaneous), the R-enantiomer (A-317344) shows negligible activity in both in vitro binding assays and in vivo pain models even at substantially higher concentrations [7] [8] [9]. The compound typically exists as a hydrate with moderate aqueous solubility (~15-100 mg/mL in water, depending on hydration state), facilitating its use in physiological research applications [1] [5] [10].
Table 3: Physicochemical Properties of A-317491 Sodium Salt Hydrate
Property | Value |
---|---|
CAS Number | 475205-49-3 |
Molecular Formula | C₃₃H₂₅NO₈Na₂·xH₂O |
Appearance | White to off-white powder |
Solubility in Water | 15-100 mg/mL (clear solution) |
Solubility in DMSO | 90 mg/mL (159.13 mM) |
Storage Conditions | -20°C (desiccated, lyophilized) |
Stability | 36 months (lyophilized); 1 month (solution, -20°C) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7